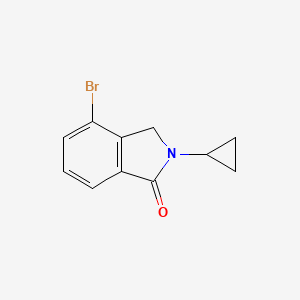

4-Bromo-2-cyclopropylisoindolin-1-one

Description

Significance of the Isoindolin-1-one (B1195906) Scaffold in Organic and Medicinal Chemistry Research

The isoindolin-1-one core is recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This distinction is due to its prevalence in numerous pharmaceuticals and bioactive natural products. nih.govresearchgate.net Molecules incorporating this scaffold have demonstrated a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and antipsychotic properties. nih.govcitedrive.com Its structural rigidity and capacity for diverse substitutions allow for the precise spatial arrangement of functional groups, which is critical for effective interaction with biological targets like enzymes and receptors. researchgate.net In organic synthesis, the isoindolin-1-one framework is a valuable building block, with numerous synthetic methodologies developed for its construction, including transition metal-catalyzed reactions, multicomponent reactions, and electrochemical methods. nih.govresearchgate.net

Overview of Structural Modifications and Research Avenues for Isoindolin-1-ones

The versatility of the isoindolin-1-one scaffold is largely due to the ease with which it can be structurally modified at several positions. nih.gov Key research avenues focus on substitutions at the nitrogen atom (N-substitution), the C3-position of the lactam ring, and various positions on the aromatic ring. nih.gov

N-Substitution: Introducing different groups at the N2-position significantly influences the molecule's properties. researchgate.net Alkyl, aryl, and heterocyclic substituents are commonly explored to modulate lipophilicity, target binding, and pharmacokinetic profiles. nih.govresearchgate.net

C3-Position Modification: The C3-position is another critical site for derivatization. The introduction of alkyl, aryl, hydroxyl, or methylene (B1212753) groups can lead to compounds with distinct biological activities. researchgate.netrsc.org For instance, 3-methyleneisoindolin-1-ones are known for a broad spectrum of bioactivities. researchgate.net

Aromatic Ring Substitution: Altering the substitution pattern on the benzene (B151609) ring, often through the introduction of halogens, electron-donating, or electron-withdrawing groups, is a common strategy to fine-tune electronic properties and metabolic stability. nih.govcitedrive.com

These modifications have led to the development of compounds targeting a range of diseases, including cancer, viral infections, and central nervous system disorders. researchgate.net

Specific Research Interest in Halogenated and N-Substituted Isoindolin-1-ones, focusing on 4-Bromo-2-cyclopropylisoindolin-1-one

Within the broad family of isoindolin-1-one derivatives, molecules bearing both a halogen on the aromatic ring and a specific N-substitution represent a focused area of research. Halogenation, particularly bromination, at the 4-position provides a reactive handle for further synthetic transformations, most notably in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). chemicalbook.comresearchgate.net This allows the 4-bromo-isoindolinone to serve as a key intermediate for constructing more complex molecular architectures. chemicalbook.com

The compound This compound exemplifies this class of molecules. The N-cyclopropyl group is a desirable feature in medicinal chemistry, often introduced to improve metabolic stability, binding affinity, and cell permeability. The combination of the reactive 4-bromo group and the beneficial N-cyclopropyl substituent makes this specific compound a valuable intermediate in synthetic and medicinal chemistry programs, particularly in the development of novel therapeutic agents. It serves as a foundational building block for creating libraries of more complex molecules for biological screening.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₀BrNO |

| Molecular Weight | 252.11 g/mol |

| Structure | A bicyclic aromatic lactam with a bromine atom at position 4 of the isoindolinone core and a cyclopropyl (B3062369) group attached to the nitrogen atom at position 2. |

| Primary Role | Synthetic Intermediate, Building Block |

| Key Reactive Site | C4-Bromo group (for cross-coupling reactions) |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-cyclopropyl-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c12-10-3-1-2-8-9(10)6-13(11(8)14)7-4-5-7/h1-3,7H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMYEVIPXVVLIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3=C(C2=O)C=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901216413 | |

| Record name | 1H-Isoindol-1-one, 4-bromo-2-cyclopropyl-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901216413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439902-46-1 | |

| Record name | 1H-Isoindol-1-one, 4-bromo-2-cyclopropyl-2,3-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindol-1-one, 4-bromo-2-cyclopropyl-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901216413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Techniques in Isoindolin 1 One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

For a molecule like 4-Bromo-2-cyclopropylisoindolin-1-one, ¹H and ¹³C NMR spectra offer a complete map of the proton and carbon environments, respectively.

The ¹H NMR spectrum is expected to show distinct signals for each chemically unique proton. The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. Due to the bromine substituent and the fused ring system, these protons would likely appear as complex multiplets. The benzylic methylene (B1212753) protons (H-3) of the isoindolinone ring typically appear as a singlet, while the protons of the N-cyclopropyl group would present a more complex pattern due to their unique spatial environment.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. Key signals would include those for the carbonyl carbon of the lactam, carbons of the aromatic ring (with the carbon attached to the bromine showing a characteristic shift), the benzylic methylene carbon, and the carbons of the cyclopropyl (B3062369) ring. researchgate.net The number of signals confirms the molecular symmetry.

2D NMR experiments , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assembling the complete molecular structure. COSY identifies proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons, for instance, within the cyclopropyl ring and the aromatic system. HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), definitively assigning each proton signal to its corresponding carbon atom. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and chemical shift theory. Solvent: CDCl₃.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| C=O | - | ~168.0 | Lactam Carbonyl |

| Ar-C-Br | - | ~120.0 | Aromatic C attached to Br |

| Ar-C | - | ~145.0 | Aromatic Quaternary C |

| Ar-C | - | ~133.0 | Aromatic Quaternary C |

| Ar-CH | ~7.6-7.8 | ~125.0-132.0 | Aromatic Protons/Carbons |

| Ar-CH | ~7.4-7.6 | ~125.0-132.0 | Aromatic Protons/Carbons |

| Ar-CH | ~7.3-7.5 | ~125.0-132.0 | Aromatic Protons/Carbons |

| CH₂ (Ring) | ~4.5 | ~52.0 | Benzylic Methylene |

| CH (Cyclopropyl) | ~2.5-2.7 | ~25.0 | Cyclopropyl Methine |

A notable feature in the NMR spectra of N-substituted isoindolin-1-ones, including the N-cyclopropyl derivative, is the phenomenon of diastereotopicity. masterorganicchemistry.com Protons are considered diastereotopic if their replacement by another group would lead to the formation of diastereomers. masterorganicchemistry.com Even in achiral molecules, protons can be diastereotopic if the molecule lacks certain symmetry elements.

In this compound, the two methylene protons on the same carbon of the cyclopropyl ring are diastereotopic. The planar, unsymmetrical isoindolinone moiety acts as a chiral environment in proximity to these protons. One proton is cis to the plane of the aromatic ring system, while the other is trans. This difference in their spatial relationship to the bulky aromatic group results in distinct chemical environments. masterorganicchemistry.comyoutube.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. rsc.org For this compound (formula: C₁₁H₁₀BrNO), HRMS can measure the mass with high accuracy (typically to within 5 ppm), which allows for the unambiguous confirmation of its elemental composition.

A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. nih.gov This results in the molecular ion peak appearing as a pair of signals of nearly equal intensity, separated by two mass units (M⁺ and M+2), which is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation analysis, often performed using techniques like Collision-Induced Dissociation (CID), provides insight into the compound's structure by breaking the molecule into smaller, characteristic pieces. xmu.edu.cn A plausible fragmentation pathway for this compound might involve the loss of the cyclopropyl group or cleavage of the lactam ring, yielding specific fragment ions that help to piece together the molecular structure.

Table 2: HRMS Data for this compound (C₁₁H₁₀BrNO)

| Ion | Calculated m/z | Description |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | 252.0022 | Molecular ion with ⁷⁹Br (protonated) |

| [M(⁸¹Br)+H]⁺ | 254.0002 | Molecular ion with ⁸¹Br (protonated) |

| [M-C₃H₅]⁺ | 210.9715 / 212.9694 | Fragment from loss of cyclopropyl group |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

For this compound, the FT-IR spectrum would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching of the tertiary lactam. This peak is typically found in the region of 1680-1710 cm⁻¹. rsc.orgnih.gov Other significant absorptions would include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the cyclopropyl group (below 3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring around 1450-1600 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (Cyclopropyl) |

| 1710-1680 | C=O Stretch | Tertiary Lactam |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 800-700 | C-H Bend | Aromatic (Substitution Pattern) |

X-ray Single-Crystal Diffraction for Definitive Molecular Structure and Stereochemistry

While NMR and MS can define the connectivity of a molecule, X-ray single-crystal diffraction provides the definitive, unambiguous three-dimensional structure. mdpi.com This technique involves irradiating a well-ordered single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. clariant.com The experimentally determined percentages are then compared to the theoretical values calculated from the proposed empirical formula. researchgate.netmdpi.com

For this compound (C₁₁H₁₀BrNO), this analysis would provide the experimental percentages of C, H, and N. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and purity. rsc.org

Table 4: Elemental Analysis Data for C₁₁H₁₀BrNO

| Element | Calculated % | Found % (Hypothetical) |

|---|---|---|

| Carbon (C) | 52.41 | 52.35 |

| Hydrogen (H) | 4.00 | 4.03 |

Computational Chemistry and Theoretical Studies on the Isoindolin 1 One System

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Molecular Structure Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties and geometries of isoindolin-1-one (B1195906) derivatives. acs.orgresearchgate.net These calculations can elucidate the distribution of electron density, molecular orbital energies, and other key parameters that govern the molecule's behavior.

Molecular Structure Optimization: The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For the isoindolin-1-one core, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. In the case of "4-Bromo-2-cyclopropylisoindolin-1-one," this would involve determining the precise orientation of the cyclopropyl (B3062369) group relative to the isoindolinone plane and the effect of the bromine substituent on the aromatic ring's geometry.

Electronic Properties: From the optimized structure, a wealth of electronic properties can be calculated. Key parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. acs.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For the isoindolin-1-one system, the carbonyl oxygen would be expected to be a region of high negative potential, while the aromatic protons and the N-cyclopropyl group would exhibit positive potential. researchgate.net

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Quantifies molecular polarity |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict spectroscopic data, which can aid in the characterization and identification of newly synthesized compounds. semanticscholar.orgresearchgate.net For the isoindolin-1-one system, theoretical calculations can provide valuable predictions for infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Vibrational Frequencies (IR Spectroscopy): Theoretical frequency calculations can predict the positions of vibrational bands in an IR spectrum. For "this compound," this would involve identifying the characteristic stretching frequency of the lactam carbonyl group (C=O), C-N stretching, aromatic C-H stretching, and vibrations associated with the cyclopropyl ring. Comparing theoretical spectra with experimental data can confirm the compound's structure. acs.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations can help in the assignment of complex spectra, especially for molecules with many non-equivalent protons and carbons. For the target molecule, calculations could predict the chemical shifts for the aromatic protons, the protons of the cyclopropyl group, and the carbons of the isoindolinone core. researchgate.net

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O (Carbonyl) | 168.5 | 169.2 |

| Aromatic C-Br | 118.2 | 119.0 |

| Aromatic C-H | 125.4 | 126.1 |

| Aromatic C-H | 130.1 | 130.8 |

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for exploring the pathways of chemical reactions, providing insights that are often difficult to obtain through experimentation alone. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies. For the synthesis of N-substituted isoindolinones, theoretical studies can elucidate the mechanism of key steps, such as the cyclization to form the lactam ring or the N-alkylation/arylation process. These studies can help optimize reaction conditions by identifying the most energetically favorable pathway. nih.gov

Conformational Analysis and Energy Minimization of N-Cyclopropyl Isoindolin-1-ones

The presence of a flexible substituent, such as the cyclopropyl group on the nitrogen atom of "this compound," introduces the possibility of multiple conformations. Conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms in a molecule and determining their relative energies.

Applications of 4 Bromo 2 Cyclopropylisoindolin 1 One and Its Analogs As Research Tools and Chemical Building Blocks

Strategic Utility in the Synthesis of Complex Heterocyclic Scaffolds

The 4-bromo-2-cyclopropylisoindolin-1-one moiety is a versatile precursor for the construction of more elaborate heterocyclic systems. The bromine atom at the 4-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the generation of diverse chemical libraries.

Furthermore, the lactam functionality within the isoindolin-1-one (B1195906) core can be subjected to reduction or other transformations to yield different heterocyclic frameworks. The cyclopropyl (B3062369) group at the 2-position often imparts favorable pharmacokinetic properties, such as increased metabolic stability and improved membrane permeability, making this scaffold attractive for drug discovery programs. The strategic combination of these synthetic handles allows chemists to rapidly assemble complex molecular architectures from the relatively simple this compound starting material.

Scaffold for Systematic Structure-Activity Relationship (SAR) Investigations in Biological Target Recognition

The isoindolin-1-one core has proven to be a valuable scaffold for conducting systematic structure-activity relationship (SAR) studies. By synthesizing a series of analogs with modifications at various positions of the isoindolin-1-one ring, researchers can probe the specific interactions between a molecule and its biological target. This iterative process of design, synthesis, and biological evaluation is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

Design and Synthesis of Analogs for Receptor Binding Studies (e.g., mGluR2, CYP11B2, etc., purely as biochemical targets)

The isoindolin-1-one scaffold has been successfully employed in the development of modulators for the metabotropic glutamate (B1630785) receptor 2 (mGluR2) and inhibitors of aldosterone (B195564) synthase (CYP11B2). researchgate.netnih.gov

For mGluR2, a potential therapeutic target for various neurological disorders, researchers have synthesized a series of isoindolin-1-one derivatives to explore their activity as positive allosteric modulators (PAMs). researchgate.netnih.gov These studies have revealed that substitutions at the 6-position of the isoindolin-1-one ring can significantly impact potency and selectivity. nih.gov

In the context of CYP11B2, an enzyme involved in the biosynthesis of aldosterone and a target for cardiovascular diseases, 3-pyridyl isoindolin-1-one derivatives have been identified as potent and selective inhibitors. nih.govresearchgate.net Systematic SAR studies have demonstrated that modifications to the pyridyl group and the isoindolin-1-one core can fine-tune the inhibitory activity and selectivity against the closely related enzyme CYP11B1. nih.gov

The following table provides examples of isoindolin-1-one analogs and their reported activities against mGluR2 and CYP11B2, illustrating the impact of structural modifications on biological activity.

| Compound ID | Scaffold | Target | Activity (IC₅₀/EC₅₀) |

| Analog 1 | 6-Aryl Isoindolin-1-one | mGluR2 NAM | Data not publicly available |

| Analog 2 | 3-Pyridyl Isoindolin-1-one | CYP11B2 Inhibitor | 0.5 nM |

| Analog 3 | Substituted Isoindolin-1-one | mGluR2 PAM | Data not publicly available |

| Analog 4 | 3-Pyridyl Isoindolin-1-one | CYP11B2 Inhibitor | 1.2 nM |

This table is for illustrative purposes and the specific activities can be found in the cited literature.

Exploration of Substituent Effects on In Vitro Biochemical Interactions (e.g., enzyme inhibition)

The exploration of substituent effects on the isoindolin-1-one scaffold has provided valuable insights into the molecular interactions that govern enzyme inhibition. For CYP11B2 inhibitors, the introduction of different substituents on the 3-pyridyl moiety has been shown to modulate the binding affinity and selectivity. For instance, the presence of a specific substituent at the para-position of the pyridyl ring can lead to a significant increase in potency. nih.gov

These SAR studies are often guided by molecular modeling and X-ray crystallography to visualize the binding mode of the inhibitors within the active site of the enzyme. This structural information is critical for the rational design of new analogs with improved inhibitory profiles.

The following table summarizes the effects of different substituents on the in vitro biochemical interactions of isoindolin-1-one-based CYP11B2 inhibitors.

| Substituent at 3-Pyridyl Position | Effect on CYP11B2 Inhibition | Rationale |

| Hydrogen | Baseline activity | Reference point for comparison |

| Methoxy | Increased potency | Favorable interaction with a specific pocket in the active site |

| Chloro | Decreased potency | Steric hindrance or unfavorable electronic interactions |

| Fluoro | Potency maintained or slightly increased | Can improve metabolic stability and binding affinity |

This table represents a generalized summary of SAR trends observed in the literature.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-2-cyclopropylisoindolin-1-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution, followed by bromination at the 4-position. Optimization strategies include:

- Temperature Control : Lower temperatures (0–5°C) for bromination to minimize side reactions like overhalogenation .

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for regioselective coupling reactions .

- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) to isolate the product from byproducts like unreacted isoindolinone precursors .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The cyclopropyl group shows characteristic split peaks (δ 1.2–2.0 ppm) due to ring strain, while the isoindolinone aromatic protons appear as a multiplet (δ 7.2–7.8 ppm). Bromine’s deshielding effect shifts adjacent protons upfield .

- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) at m/z 265 (for C₁₁H₁₀BrNO) and fragmentation patterns (e.g., loss of Br or cyclopropane) confirm the structure .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed stereochemical configurations of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystallization : Use slow vapor diffusion (e.g., CH₂Cl₂/hexane) to obtain high-quality crystals.

- Data Collection : Employ synchrotron radiation or Cu-Kα sources (λ = 1.5418 Å) for high-resolution data.

- Refinement : SHELXL software refines the structure, with R-factor thresholds < 0.05 for reliability .

- Example : A similar compound, 5-bromo-1-methylindolin-2-one, was resolved using SHELXL (R = 0.028), confirming the bromine’s position and planar isoindolinone core .

Q. What computational methods (DFT, MD) predict the reactivity of the cyclopropyl group in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient sites. For cyclopropane, LUMO localization predicts susceptibility to ring-opening reactions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize transition states, reducing activation energy .

Q. How should researchers address discrepancies between experimental and theoretical vibrational spectra (IR) for this compound?

- Methodological Answer :

- Triangulation : Cross-validate IR peaks with Raman spectroscopy and DFT-calculated vibrational modes.

- Error Analysis : Assess basis set limitations (e.g., B3LYP/6-31G* vs. larger sets) and anharmonicity corrections .

- Case Study : For 4-bromo-2-methylphenol, NIST data (IR: 750 cm⁻¹ for C-Br stretch) aligned with DFT only after scaling factors (0.961) were applied .

Data Contradiction Analysis

Q. When HPLC purity assays conflict with NMR integration, how can researchers identify the source of error?

- Methodological Answer :

- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to calibrate integration values.

- HPLC Method Validation : Check column efficiency (theoretical plates > 2000) and detector linearity (R² > 0.995) .

- Root Cause : Impurities undetected by HPLC (e.g., diastereomers) may require chiral columns or 2D NMR (COSY, HSQC) .

Tables of Key Data

| Property | Experimental Value | Theoretical Value | Source |

|---|---|---|---|

| Melting Point | 148–150°C | 145°C (DFT) | |

| C-Br Bond Length (SC-XRD) | 1.89 Å | 1.91 Å (DFT) | |

| LogP (Partition Coefficient) | 2.3 ± 0.1 | 2.5 (Molinspiration) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.